Pyrene hydrazide
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Overview
Description
Pyrene hydrazide is a compound derived from pyrene, a polycyclic aromatic hydrocarbon Pyrene is known for its unique photophysical properties, making it a valuable component in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrene hydrazide typically involves the reaction of pyrene derivatives with hydrazine. One common method includes the reaction of 1-pyrenebutyric acid with hydrazine monohydrate. The process involves the following steps:
Activation of Pyrene Derivative: 1-pyrenebutyric acid is first activated using oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF).
Formation of Hydrazide: The activated pyrene derivative is then reacted with hydrazine monohydrate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrene hydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyrene derivatives.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrene carboxylic acid derivatives, while reduction can produce pyrene hydrazine derivatives.
Scientific Research Applications
Pyrene hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent probe in various chemical assays.
Biology: this compound derivatives are employed in bioimaging and as molecular probes for detecting specific biomolecules.
Industry: this compound is used in the development of advanced materials, including sensors and electronic devices
Mechanism of Action
The mechanism of action of pyrene hydrazide involves its interaction with specific molecular targets. For instance, in bioimaging applications, this compound can bind to specific biomolecules, allowing for their detection through fluorescence.
Comparison with Similar Compounds
Pyrene: The parent compound, known for its photophysical properties.
Hydrazine: A simple hydrazide compound used in various chemical reactions.
Pyrene Derivatives: Other derivatives of pyrene, such as pyrene carboxylic acid and pyrene sulfonic acid.
Uniqueness of Pyrene Hydrazide: this compound stands out due to its combination of the pyrene moiety’s photophysical properties and the hydrazide group’s reactivity. This makes it particularly useful in applications requiring both fluorescence and chemical reactivity .
Properties
Molecular Formula |
C20H19ClN2O |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(4-pyren-1-ylbutanoylamino)azanium;chloride |
InChI |
InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H |
InChI Key |
WVRITUQNGBYEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N[NH3+].[Cl-] |
Origin of Product |
United States |
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